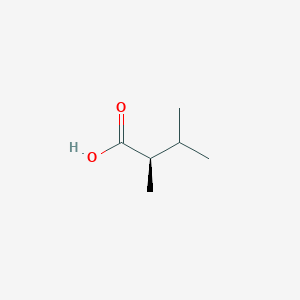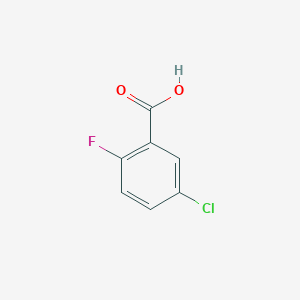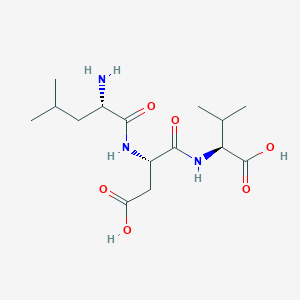![molecular formula C15H15N5O2 B135012 6-(3,5-Dimetoxifenil)pirido[2,3-d]pirimidina-2,7-diamina CAS No. 192705-78-5](/img/structure/B135012.png)
6-(3,5-Dimetoxifenil)pirido[2,3-d]pirimidina-2,7-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is the HER family of kinases . The HER family, also known as the EGFR family, is a group of receptor tyrosine kinases that play critical roles in regulating cell growth, survival, differentiation, and migration .
Mode of Action
This compound acts as a kinase inhibitor , specifically targeting all members of the HER family . It binds to the ATP-binding site of these kinases, preventing the phosphorylation and subsequent activation of downstream signaling pathways . This results in the inhibition of cellular processes such as cell proliferation and survival that are often dysregulated in cancer .
Biochemical Pathways
The inhibition of the HER family kinases by 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine affects multiple downstream signaling pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation . By blocking these pathways, the compound can inhibit the growth and survival of cancer cells .
Pharmacokinetics
It is noted that the compound’s degree of lipophilicity allows it to diffuse easily into cells . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The result of the action of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is the inhibition of cell proliferation and survival . By blocking the activity of HER family kinases, the compound prevents the activation of downstream signaling pathways that promote these processes . This can lead to the death of cancer cells and the inhibition of tumor growth .
Action Environment
The action of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine can be influenced by various environmental factors. For instance, the pH and composition of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially impact the compound’s action through drug-drug interactions
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been identified as a potential inhibitor of biotin carboxylase , an enzyme involved in fatty acid synthesis and energy production in cells .
Cellular Effects
6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its interaction with biotin carboxylase can affect the metabolic processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . For instance, by inhibiting biotin carboxylase, it can impact the synthesis of fatty acids, thereby affecting cellular metabolism .
Metabolic Pathways
Given its interaction with biotin carboxylase, it may be involved in fatty acid synthesis and energy production pathways .
Métodos De Preparación
The synthesis of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine involves several steps. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid . This precursor undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols .
Comparación Con Compuestos Similares
6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine can be compared with other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A compound with potential activity against rheumatoid arthritis.
Piritrexim: A synthetic antifolate with anti-parasitic, anti-psoriatic, and anti-tumor properties.
The uniqueness of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine lies in its specific substitution pattern and its ability to modulate kinase activity without affecting histamine metabolism, reducing the risk of side effects .
Propiedades
IUPAC Name |
6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-21-10-3-8(4-11(6-10)22-2)12-5-9-7-18-15(17)20-14(9)19-13(12)16/h3-7H,1-2H3,(H4,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIKOLAEHONJTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(N=C3C(=C2)C=NC(=N3)N)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
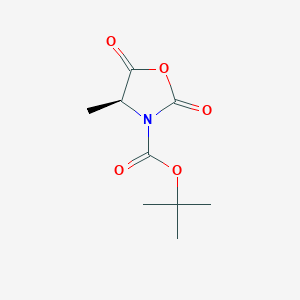
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
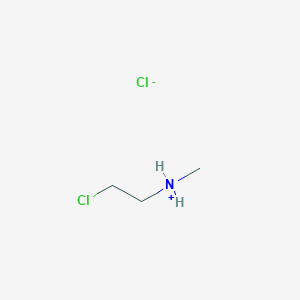
![alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid](/img/structure/B134942.png)
![1-Methylbenz[a]anthracene](/img/structure/B134943.png)
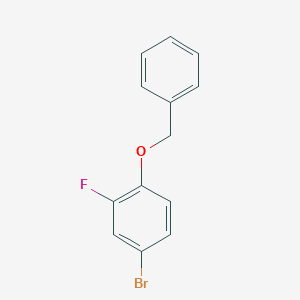
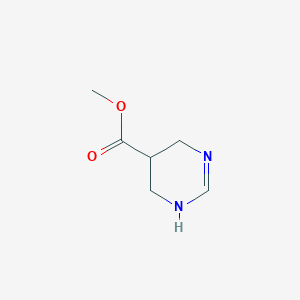
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)
